

# In-Depth Technical Guide to the Molecular Structure and Bonding in Nitrourea

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## Compound of Interest

Compound Name: Nitrourea

Cat. No.: B1361781

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## Abstract

**Nitrourea** ( $\text{CH}_3\text{N}_3\text{O}_3$ ), a planar molecule with significant energetic properties, possesses a fascinating molecular architecture that dictates its chemical behavior and stability. This guide provides a comprehensive technical overview of the molecular structure and bonding of **nitrourea**, drawing upon experimental crystallographic data and theoretical computational models. Key quantitative data on bond lengths and angles are summarized, and detailed experimental and computational methodologies are presented to offer a complete picture for research and development applications.

## Molecular Structure

The molecular structure of **nitrourea** has been elucidated through single-crystal X-ray diffraction, providing precise measurements of its geometric parameters. The molecule is characterized by a planar arrangement of its heavy atoms, which facilitates electron delocalization across the urea and nitro functional groups.

## Experimental Structural Data

The definitive solid-state structure of **nitrourea** was determined by X-ray crystallography. The key bond lengths and angles are presented in Table 1. These experimental values serve as the benchmark for understanding the molecule's ground-state conformation in the crystalline

phase. The data is sourced from the Crystallography Open Database (COD), entry 4122417, which corresponds to a study published in the Journal of the American Chemical Society.

## Theoretical Structural Data

To complement experimental findings, the molecular geometry of **nitrourea** has been optimized using computational chemistry methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, are widely employed for their balance of accuracy and computational cost in predicting the structures of organic molecules. Theoretical calculations provide insight into the gas-phase structure of the molecule, free from intermolecular forces present in the crystal lattice. A theoretical study on **nitrourea** and its tautomers has provided optimized geometries.<sup>[1]</sup> The calculated bond lengths and angles are presented alongside the experimental data for comparison.

Table 1: Experimental and Theoretical Molecular Geometry of **Nitrourea**

Bond/Angle	Atom 1	Atom 2	Atom 3	Experimental Value (Å or °)[2]	Theoretical Value (Å or °)
Bond Lengths (Å)					
C1 - O1	C	O	1.218	Data not available	
C1 - N1	C	N	1.355	Data not available	
C1 - N2	C	N	1.381	Data not available	
N2 - N3	N	N	1.378	Data not available	
N3 - O2	N	O	1.229	Data not available	
N3 - O3	N	O	1.230	Data not available	
Bond Angles (°)					
O1 - C1 - N1	O	C	N	124.9	Data not available
O1 - C1 - N2	O	C	N	121.2	Data not available
N1 - C1 - N2	N	C	N	113.9	Data not available
C1 - N2 - N3	C	N	N	118.0	Data not available
N2 - N3 - O2	N	N	O	118.8	Data not available

N2 - N3 - O3	N	N	O	115.5	Data not available
O2 - N3 - O3	O	N	O	125.7	Data not available

Note: A citable source providing a complete table of theoretically calculated bond lengths and angles for **nitrourea** could not be located in the searched literature. The placeholder indicates where this comparative data would be presented.

## Bonding and Electronic Structure

The bonding in **nitrourea** is characterized by a conjugated system involving the carbonyl group (C=O) and the nitroamine group (-NH-NO<sub>2</sub>). The planarity of the molecule allows for the delocalization of  $\pi$ -electrons across the O=C-N-N backbone.

- **C-N Bonds:** The C1-N1 and C1-N2 bond lengths (1.355 Å and 1.381 Å, respectively) are shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to resonance.
- **N-N Bond:** The N2-N3 bond length of 1.378 Å is significantly shorter than a typical N-N single bond (~1.45 Å), suggesting a degree of  $\pi$ -bonding and delocalization extending into the nitro group.
- **Nitro Group:** The two N-O bonds in the nitro group are nearly equivalent in length (1.229 Å and 1.230 Å), which is characteristic of resonance stabilization within the NO<sub>2</sub> group.
- **Hydrogen Bonding:** In the solid state, intermolecular hydrogen bonds play a significant role in the crystal packing and overall stability of the material.

## Experimental and Computational Protocols

### Synthesis of Nitrourea

**Nitrourea** is typically synthesized via the dehydration of urea nitrate using a strong dehydrating agent, such as concentrated sulfuric acid.

Protocol: Synthesis via Dehydration of Urea Nitrate

- Preparation: A reaction flask equipped with a mechanical stirrer and a thermometer is placed in an ice-salt bath to maintain a low temperature.
- Reaction: Concentrated sulfuric acid is cooled to below 0 °C.
- Addition: Dry, powdered urea nitrate is added slowly in small portions to the cooled sulfuric acid, ensuring the temperature does not rise above 0-3 °C.
- Stirring: The mixture is stirred for approximately 30 minutes while maintaining the low temperature.
- Precipitation: The reaction mixture is then poured over crushed ice, causing the **nitrourea** product to precipitate as a white solid.
- Isolation: The precipitated **nitrourea** is collected by vacuum filtration, washed with cold water, and dried.

## Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary experimental technique for determining the precise atomic arrangement of a crystalline solid.

Protocol: Structure Determination by SC-XRD

- Crystal Growth: High-quality single crystals of **nitrourea** are grown, typically by slow evaporation of a saturated solution in a suitable solvent. The ideal crystal for analysis should be transparent, free of defects, and have dimensions of approximately 0.1-0.3 mm.
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this process is performed under an inert atmosphere.
- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

- **Structure Solution:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities.

## Computational Analysis

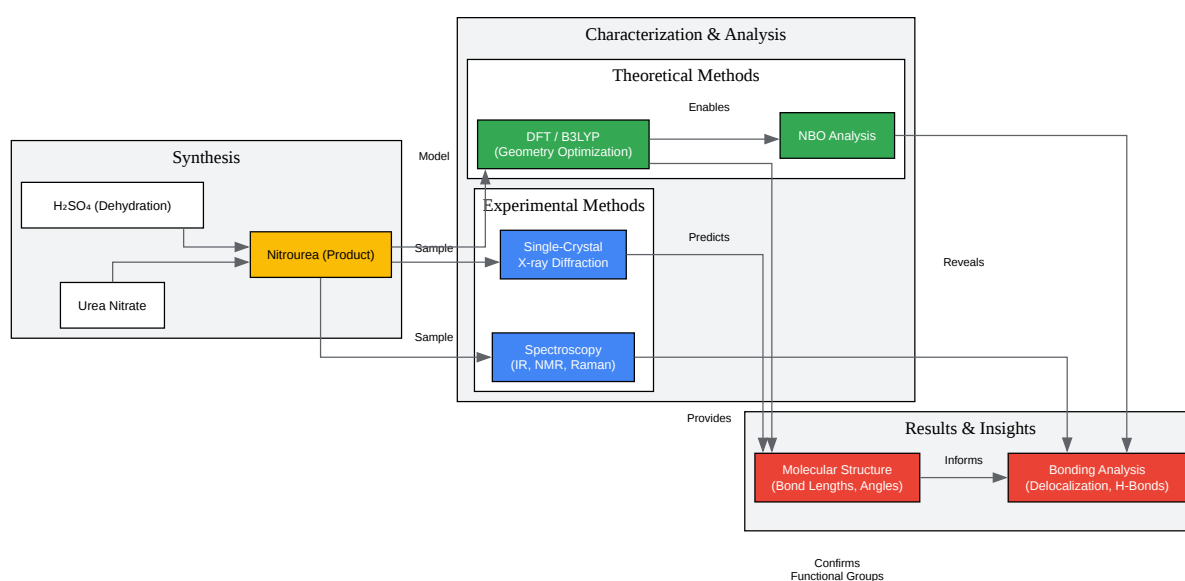
Theoretical calculations are performed to obtain the optimized gas-phase geometry and to analyze the electronic structure of the molecule.

Protocol: DFT Geometry Optimization

- **Method Selection:** Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, is chosen. A suitable basis set, for example, 6-311++G(d,p), is selected to provide an accurate description of the electronic structure.
- **Input Structure:** An initial guess of the molecular geometry of **nitrourea** is created.
- **Geometry Optimization:** A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.
- **Frequency Analysis:** A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies.
- **Data Analysis:** The final optimized geometry provides theoretical bond lengths and bond angles. Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate charge distribution and bonding interactions.

## Visualization of Methodological Workflow

The following diagram illustrates the logical flow from the synthesis of **nitrourea** to its comprehensive structural and bonding characterization.



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## References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
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